ラロタキセル

概要

説明

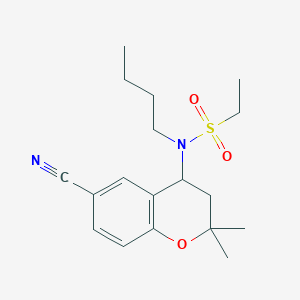

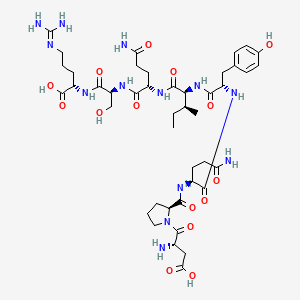

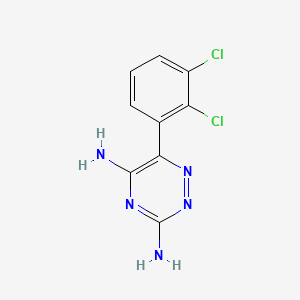

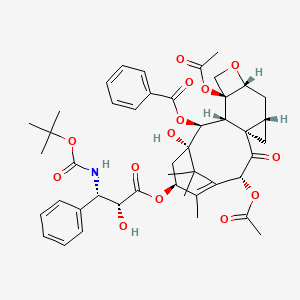

Larotaxel (code names XRP9881, RPR109881) is a drug of the taxane type that has been used experimentally in chemotherapy . It is a new taxane compound prepared as a single diastereomer by partial synthesis from 10-deacetyl baccatin III, the major natural taxane extracted from the needles of yew trees .

Synthesis Analysis

Larotaxel is a new taxane compound with poor solubility. The aim of this study is to develop a new formulation to locate the poorly soluble drug and compare the pharmacokinetics and tissue distribution of larotaxel-loaded microsphere (LTX-LM) with the solution form larotaxel-solution (LTX-solution) .Molecular Structure Analysis

Larotaxel has a chemical formula of C45H53NO14 and a molecular weight of 831.9 . It belongs to the class of organic compounds known as tetracarboxylic acids and derivatives, which are carboxylic acids containing exactly four carboxyl groups .Chemical Reactions Analysis

Larotaxel plasma disposition was triphasic, and LTX-LM group had markedly higher AUC, smaller clearance, and lower apparent volume of distribution than the LTX-solution group .Physical And Chemical Properties Analysis

Larotaxel has a molecular weight of 831.9 and is a solid substance. It is highly lipophilic and practically insoluble in water, sharing common features with paclitaxel and docetaxel .科学的研究の応用

薬物動態および組織分布

ラロタキセルは、溶解性が低い新しいタキサン系化合物です . ラロタキセルをマイクロカプセル化した製剤(LTX-LM)を開発し、溶解性が低い薬物を局在化させ、ラロタキセル溶液(LTX-solution)との薬物動態と組織分布を比較することを目的とした研究 . この研究では、ラロタキセルの血漿中動態は三相性であり、LTX-LM群はLTX-solution群と比較してAUCが有意に高く、クリアランスが小さく、見かけの分布容積が小さいことが示されました .

脂質マイクロカプセルによる担体

組織分布は、肺、腎臓、心臓、筋肉、脳におけるLTX-LMの取り込みが有意に少ないことを示しており、LTX-LMは、溶液製剤と比較して、in vivoにおける薬物沈殿と心血管系および中枢神経系における毒性を軽減できるという利点を示しています . これらの結果は、脂質マイクロカプセルが、癌治療におけるLTXの有効な非経口送達担体となり得ることを示唆しています .

抵抗性乳癌の治療

グアニンリッチな四重鎖ヌクレオチド脂質誘導体で修飾された機能性ラロタキセルリポソームによる、抵抗性乳癌の治療のためのナノ構造体が開発されました . この研究は、抵抗性乳癌細胞および癌を移植したマウスで実施されました . この研究では、リポソームが長い循環効果、標的化能力、および抵抗性癌を移植したマウスにおける有意な抗癌効果を示すことが示されました .

作用機序

さらに、これらの作用機序を明らかにしたところ、微小管の脱重合阻害、細胞周期の停止、JAK-STATシグナル伝達経路の阻害、および抗アポトーシスタンパク質の活性の阻害が挙げられます . 結論として、機能性ラロタキセルリポソームは、薬剤耐性乳癌の有効な治療に用いることができます .

前臨床試験における活性

ラロタキセルは、ドセタキセルおよびパクリタキセルと同様の作用機序を持つ、新しい半合成タキサン系化合物であり、タキサン系薬剤に抵抗性を示す幅広い腫瘍細胞および腫瘍モデルに対して、前臨床試験で活性を示しました .

6. タキサン系薬剤の前治療/抵抗性転移 ラロタキセルは、タキサン系薬剤の前治療/抵抗性転移で臨床活性を示しています .

作用機序

Target of Action

Larotaxel, a semi-synthetic taxoid, primarily targets tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are critical for maintaining cell structure and function, particularly during cell division .

Mode of Action

Larotaxel shares a similar mode of action with other taxanes such as docetaxel and paclitaxel . It interacts with polymerized tubulin, promoting the formation of microtubules and preventing their disassembly . This interaction blocks cell division at the G2-M phase , disrupting the normal function of the cell and leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by Larotaxel is the microtubule dynamics . By stabilizing microtubules, Larotaxel prevents their normal depolymerization, which is essential for cell division and intracellular transport . This disruption can lead to cell cycle arrest and ultimately, cell death .

Pharmacokinetics

Larotaxel exhibits a triphasic plasma disposition . A study comparing Larotaxel-loaded microspheres (LTX-LM) with Larotaxel solution (LTX-solution) found that the LTX-LM group had a markedly higher area under the curve (AUC), smaller clearance, and lower apparent volume of distribution than the LTX-solution group . This suggests that the formulation of Larotaxel can significantly impact its bioavailability .

Result of Action

The primary result of Larotaxel’s action is cell death . By blocking the depolymerization of microtubules, arresting the cell cycle, and inhibiting the activity of anti-apoptotic proteins, Larotaxel induces apoptosis, or programmed cell death . This makes it effective in the treatment of various cancers, including those resistant to other taxanes .

Action Environment

The efficacy and stability of Larotaxel can be influenced by various environmental factors. For instance, its poor solubility can limit its effectiveness . The development of new formulations, such as larotaxel-loaded microspheres, can enhance its solubility and bioavailability, thereby improving its therapeutic potential . Additionally, Larotaxel has been shown to have a much lower affinity for P-glycoprotein than docetaxel , which could potentially reduce its susceptibility to drug resistance mechanisms.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,11R,13R,16S)-4,13-diacetyloxy-1-hydroxy-16-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H53NO14/c1-23-29(57-39(52)33(49)32(26-15-11-9-12-16-26)46-40(53)60-41(4,5)6)21-45(54)37(58-38(51)27-17-13-10-14-18-27)35-43(36(50)34(56-24(2)47)31(23)42(45,7)8)20-28(43)19-30-44(35,22-55-30)59-25(3)48/h9-18,28-30,32-35,37,49,54H,19-22H2,1-8H3,(H,46,53)/t28-,29+,30-,32+,33-,34-,35+,37+,43-,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOJIXGRFSHVKA-BZVZGCBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C34CC3CC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@]34C[C@H]3C[C@@H]5[C@]([C@H]4[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H53NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

831.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156294-36-9, 192573-38-9 | |

| Record name | Benzenepropanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxy-, (1S,2S,4S,7R,8aR,9aS,10aR,12aS,12bR)-7,12a-bis(acetyloxy)-1-(benzoyloxy)-1,3,4,7,8,9,9a,10,10a,12,12a,12b-dodecahydro-2-hydroxy-5,13,13-trimethyl-8-oxo-2,6-methano-2H-cyclodeca[3,4]cyclopropa[4,5]benz[1,2-b]oxet-4-yl ester, (αR,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156294-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Larotaxel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156294369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Larotaxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12984 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 192573-38-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAROTAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWQ8K8A81Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{1-[3-(biphenyl-4-ylamino)-3-oxopropyl]-1H-1,2,3-triazol-4-yl}-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid](/img/structure/B1674430.png)